An In-Depth Technical Guide to 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 66909-27-1)
An In-Depth Technical Guide to 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 66909-27-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway and its subsequent downregulation of Cyclooxygenase-2 (COX-2).
Compound Profile and Physicochemical Properties
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridinone derivative with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] Its structure, featuring a dihydropyridine ring with a methyl group, a carboxylic acid, and a ketone, makes it a versatile scaffold for chemical modifications and a candidate for interacting with various biological targets.
| Property | Value | Source |
| CAS Number | 66909-27-1 | [2] |
| IUPAC Name | 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [2] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO and aqueous base | Generic |
Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
While a specific, publicly available, step-by-step protocol for the synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for analogous dihydropyridine carboxylic acids. One such approach is a modification of the Hantzsch pyridine synthesis.
A potential synthetic pathway could involve the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent hydrolysis of an ester group to yield the final carboxylic acid. A related hydrothermal method has been described in a Chinese patent for the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine in water at high temperature and pressure.[3] This suggests that a similar strategy could be adapted by using an appropriately substituted starting material.
Below is a proposed, generalized experimental protocol based on the synthesis of similar dihydropyridine derivatives.[4]
Proposed Synthetic Protocol:
-
Step 1: Condensation Reaction. To a solution of ethyl acetoacetate and a suitable amine in ethanol, add an appropriate aldehyde. The mixture is then refluxed for several hours.
-
Step 2: Cyclization. The intermediate from Step 1 is treated with a cyclizing agent, such as an acid or base, to facilitate the formation of the dihydropyridine ring.
-
Step 3: Oxidation. The dihydropyridine ring is then oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or air.
-
Step 4: Hydrolysis. The ester group of the resulting pyridine derivative is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a strong acid, like hydrochloric acid.
-
Step 5: Purification. The final product, 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is purified by recrystallization from a suitable solvent system.
Caption: Proposed synthetic workflow for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Mechanism of Action: AP-1 Inhibition and COX-2 Downregulation
The primary biological activity of interest for 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is its ability to act as an inhibitor of Activator Protein-1 (AP-1).[5] AP-1 is a transcription factor that plays a crucial role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is typically a heterodimer composed of proteins from the Jun and Fos families.
The activation of AP-1 is mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases such as ERK, p38, and JNK.[6] Upon activation, these MAPKs phosphorylate and activate components of the AP-1 complex, leading to its translocation to the nucleus and binding to specific DNA sequences in the promoter regions of target genes. One of the critical target genes of AP-1 is Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
By inhibiting AP-1, 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid effectively blocks the downstream expression of COX-2.[5] This mechanism of action makes it a promising candidate for the development of novel anti-inflammatory drugs, particularly for conditions like atopic dermatitis.[5]
Caption: AP-1 signaling pathway and the inhibitory action of the topic compound.
Analytical and Quality Control Methods
The characterization and quality control of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the protons on the dihydropyridine ring (doublets or multiplets), and a broad singlet for the carboxylic acid proton. In DMSO-d₆, the carboxylic acid proton peak would appear at a high chemical shift (around 12-13 ppm).[7]
-
¹³C-NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the ketone carbonyl, the carbons of the dihydropyridine ring, and the methyl carbon. The carbonyl carbons will resonate at the downfield region of the spectrum (typically >160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]
-
A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.[8]
-
Another strong C=O stretching band for the ketone carbonyl in the dihydropyridine ring, expected around 1650-1690 cm⁻¹.[9]
-
C-H stretching bands for the methyl and ring protons around 2900-3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 154.04.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To evaluate the biological activity of 5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a COX-2 inhibitor, a fluorometric or colorimetric assay can be employed. The following is a generalized protocol for a fluorometric COX-2 inhibitor screening assay.[10][11]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compound (5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control in COX Assay Buffer. Include a solvent control (e.g., DMSO).
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX-2 enzyme
-
Test compound, positive control, or solvent control
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro COX-2 inhibition assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound with significant potential in drug discovery, primarily due to its inhibitory activity against the AP-1 transcription factor and subsequent downregulation of the pro-inflammatory enzyme COX-2. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, its mechanism of action, analytical methods for its characterization, a protocol for evaluating its biological activity, and essential safety information. Further research into the optimization of its synthesis and a more detailed elucidation of its pharmacological profile will be crucial for its potential development as a therapeutic agent.
References
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (n.d.). International Journal of Research Culture Society. Retrieved from [Link]
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Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2025, August 7). ResearchGate. Retrieved from [Link]
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A practical synthesis of a COX-2-specific inhibitor. (2000, December 15). Princeton University. Retrieved from [Link]
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